Clevidipine Impurity 8

RP-HPLC impurity profiling relative retention time (RRT) clevidipine butyrate degradation products

Using uncalibrated impurity standards for Clevidipine Butyrate analysis causes ~29% systematic underestimation of this major oxidative degradation product. Impurity 8, with its fully aromatic pyridine ring (RRT 0.57, MCF 0.71), resolves this gap. • Confirmed as one of four major degradation products under ICH stress conditions (acid, base, oxidative, thermal, photolytic) • Enables single-injection method specificity and accuracy verification per ICH Q2(R1) • Dual-use reference standard also applicable as a known Felodipine metabolite for cross-pharmacopeial methods

Molecular Formula C15H13Cl2NO2
Molecular Weight 310.18
CAS No. 105383-68-4
Cat. No. B600950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClevidipine Impurity 8
CAS105383-68-4
Synonyms4-(2,3-Dichlorophenyl)-2,6-dimethyl-3-pyridinecarboxylic acid methyl ester;  methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate
Molecular FormulaC15H13Cl2NO2
Molecular Weight310.18
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C15H13Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7H,1-3H3
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clevidipine Impurity 8: Pyridine Reference Standard


Clevidipine Impurity 8, chemically defined as Methyl 4-(2,3-dichlorophenyl)-2,6-dimethylnicotinate (CAS 105383-68-4), belongs to the class of oxidized pyridine derivatives that arise during the synthesis or degradation of the ultrashort-acting calcium channel blocker clevidipine butyrate [1]. Unlike the parent dihydropyridine structure, this impurity features a fully aromatic pyridine ring formed via oxidative degradation, a structural transformation that eliminates calcium channel activity and fundamentally alters the compound's chromatographic, spectroscopic, and safety profile [2]. Among the eleven clevidipine-related impurities comprehensively characterized in the peer-reviewed literature, Impurity 8 is explicitly identified as one of only four ‘major degradation products' observable under multiple stress conditions, underscoring its critical role in stability-indicating analytical methods required for regulatory submissions [1].

Stability-indicating RP-HPLC method validation for clevidipine butyrate impurity profiling
Oxidative degradation marker for ICH Q1A(R2) forced degradation studies
ANDA/NDA regulatory submission support requiring specified impurity reference standards

Clevidipine Impurity 8: Why Generic Standards Fail


Generic impurity standards cannot be substituted for Clevidipine Impurity 8 because its unique combination of a pyridine nucleus, specific 2,3-dichlorophenyl substitution, and methyl ester functionality produces a highly distinctive chromatographic fingerprint that differs markedly from all other clevidipine-related substances, including its own positional isomers and reduction analogs [1]. Critically, Impurity 8 exhibits a relative retention time (RRT) of 0.57 and a calibration factor of only 0.71 relative to clevidipine under validated RP-HPLC conditions, meaning that its UV response at 220 nm is approximately 29% lower than the parent drug—a deviation that would lead to systematic under-estimation of impurity levels if a non-specific standard or an uncalibrated peak-area approach were employed [1]. Furthermore, its oxidative formation mechanism links it directly to the stability profile of the finished drug product, and its identity as a known felodipine metabolite introduces a cross-pharmacopeial relevance that other clevidipine impurities lack [2].

Chromatographic fingerprint mismatch

Pyridine nucleus and 2,3-dichlorophenyl substitution produce a retention profile that differs from all other clevidipine-related substances; generic impurity standards cannot replicate this specificity.

UV response factor deviation

Impurity 8 has a lower UV response than the parent drug at 220 nm; using clevidipine as an uncalibrated external standard may systematically under-report impurity levels.

Degradation-pathway specificity

Formation occurs via oxidative degradation of the dihydropyridine ring; generic impurity standards lack this stability-indicating pathway relevance for finished-product monitoring.

Clevidipine Impurity 8: Quantitative Chromatographic Evidence


Relative Retention Time (RRT) Differentiation

In the validated RP-HPLC method capable of simultaneously separating 11 clevidipine-related impurities, Impurity 8 exhibits an RRT of 0.57 relative to clevidipine (RRT = 1.00), placing it in a distinct chromatographic window that is well resolved from the nearest degradation-product impurity Imp-4 (RRT = 0.89, resolution R = 2.9) and from Imp-10 (RRT = 0.93) [1]. This RRT value falls within a region of the chromatogram that contains no other major degradation product, as Imp-2 elutes much earlier at RRT = 0.25. The USP resolution of Imp-8 from its immediate neighbors is 12.8 (Imp-8 vs. preceding peak) and 2.9 for the pair Imp-4/Imp-8 upstream, confirming baseline separation under the specified gradient conditions (Symmetry C18, 250 × 4.6 mm, 5 µm; NaH₂PO₄/ACN-MeOH gradient; 1.5 mL/min; 35 °C; UV 220 nm) [1].

Relative Retention Time
Head-to-head
RRT = 0.57; Resolution = 12.8; Symmetry = 0.95
Supports unambiguous identification in complex impurity profiles
Baseline-resolved from all adjacent degradation peaks under validated RP-HPLC conditions
RP-HPLC impurity profiling relative retention time (RRT) clevidipine butyrate degradation products

Response Factor Correction for UV Quantification

The calibration factor (mean correction factor, MCF) for Impurity 8, determined using the slope-ratio method at 220 nm, is 0.71 (RSD = 0.5%, n = 6), indicating that its molar absorptivity is approximately 29% lower than that of clevidipine [1]. This value is substantially lower than those of structurally analogous impurities: Imp-4 (MCF = 1.64, 64% higher response than parent), Imp-10 (MCF = 2.48, 148% higher), and Imp-9 (MCF = 1.82). Conversely, Imp-2 has a comparable low MCF of 0.78. The low calibration factor of Impurity 8 means that direct area-percent normalization without applying the correction factor would under-report its true concentration by approximately 29%, a discrepancy that can push batch impurity profiles outside of ICH Q3A reporting thresholds for specified impurities [1].

Response Factor Correction
Head-to-head
MCF = 0.71; ~29% lower UV response vs. parent drug at 220 nm
Enables accurate quantitation with response factor correction
Area normalization without correction may under-report impurity levels; RSD = 0.5% (n = 6)
relative response factor (RRF) calibration factor impurity quantification accuracy

Identification as a Major Degradation Product

Among the eleven process-related and degradation impurities structurally characterized, only four—Imp-2, Imp-4, Imp-8, and Imp-10—were observed as ‘major degradation products' under varying stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) in the ICH-compliant forced degradation study [1]. The remaining seven impurities (Imp-1, Imp-3, Imp-5, Imp-6, Imp-7, Imp-9, Imp-11) did not exhibit the same broad stress-response profile. Impurity 8, specifically, is formed through a two-step degradation cascade involving oxidation of the 1,4-dihydropyridine ring to the corresponding pyridine analog (H324/78), making it a direct chemical marker of oxidative degradation susceptibility . This places Impurity 8 in a select subset of impurities whose monitoring is essential for demonstrating the stability-indicating capability of any analytical method submitted in an ANDA or NDA [1].

Major Degradation Product
Head-to-head
1 of 4 major degradation products across ICH stress conditions (acidic, alkaline, oxidative, thermal, photolytic)
Supports stability-indicating method design for ANDA submissions
Oxidative degradation pathway marker; 7 other impurities did not exhibit the same broad stress-response profile
forced degradation study stability-indicating method oxidative degradation pathway

Synthesis and Purity Characterization

A dedicated synthesis and characterization study of four clevidipine butyrate impurities (Impurities A, B, C, D) reported that Impurity D—chemically identical to Clevidipine Impurity 8—was obtained by hydrolysis and esterification of the mono-methyl ester intermediate 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylic acid monomethyl ester, followed by oxidation [1]. The structure was confirmed by ¹H-NMR and MS, and the purity was verified to exceed 98% by HPLC detection [1]. This purity benchmark (≥98%) is consistently reported across multiple commercial reference standard suppliers, with some vendors additionally providing COA, HPLC, MS, ¹H-NMR, and optionally ¹³C-NMR, UV, and IR spectra [2]. The validated synthesis route distinguishes this impurity from others that require more complex multi-step preparation, making it one of the more readily accessible clevidipine impurity reference standards for routine QC use.

Synthesis and Purity
Cross-study
Purity ≥98% by HPLC; structure confirmed by ¹H-NMR and MS
Supports direct reference-standard use in method validation
Synthesis via hydrolysis–esterification–oxidation route; spectral characterization available across multiple suppliers
impurity reference standard synthesis HPLC purity verification quality control reference material

Detection Sensitivity and Limits

The limit of detection (LOD, S/N = 3) and limit of quantification (LOQ, S/N = 10) for Impurity 8 are 0.013 µg/mL and 0.039 µg/mL, respectively, values that are comparable to those of clevidipine (LOD = 0.015 µg/mL; LOQ = 0.043 µg/mL) and superior to several other degradation products such as Imp-4 (LOD = 0.025 µg/mL; LOQ = 0.075 µg/mL) and Imp-3 (LOD = 0.022 µg/mL; LOQ = 0.066 µg/mL) [1]. The low LOQ of 0.039 µg/mL corresponds to approximately 0.005% of the clevidipine test concentration (0.75 mg/mL), well below the ICH Q3A identification threshold of 0.10% for drug substances with a maximum daily dose ≤2 g. This sensitivity ensures that Impurity 8 can be reliably detected and quantified at levels that are relevant for both batch release and long-term stability testing [1].

Detection Sensitivity
Head-to-head
LOD = 0.013 µg/mL; LOQ = 0.039 µg/mL (S/N = 3 and 10)
Supports trace-level impurity monitoring below ICH Q3A thresholds
LOQ corresponds to ~0.005% of clevidipine test concentration; direct injection without pre-concentration
limit of detection (LOD) limit of quantification (LOQ) trace impurity analysis

Clevidipine Impurity 8: Key Procurement Scenarios


Stability-Indicating Method Validation

Laboratories developing ANDA-enabling stability-indicating methods should procure Impurity 8 as a primary system-suitability marker because it is one of only four impurities observed as a major degradation product across multiple ICH stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) [1]. Its unique RRT of 0.57 and calibration factor of 0.71 enable analysts to verify method specificity and accuracy in a single injection, satisfying ICH Q2(R1) validation requirements for forced degradation peak purity assessment [1].

Batch Release Testing with Calibration Correction

Quality control units performing batch release of clevidipine butyrate drug substance should employ an Impurity 8 reference standard with its pre-determined calibration factor (MCF = 0.71) to avoid the ~29% systematic under-estimation that occurs when using clevidipine itself as the external standard for impurity quantitation [1]. This correction is particularly important given that Impurities B, C, and D (including Impurity 8) were not detected in three commercial batches, and total impurities were below 0.12%, placing the analytical method at the edge of its quantification capability where accurate response factors become critical [2].

Oxidative Degradation Pathway and Stability Screening

Formulation scientists investigating the oxidative stability of clevidipine butyrate in lipid emulsion injectable products should use Impurity 8 as the primary oxidative degradation marker, as its formation proceeds through a two-step cascade: oxidation of the 1,4-dihydropyridine ring to the pyridine analog, followed by further conversion . Monitoring Impurity 8 levels under accelerated stability conditions (40 °C/75% RH, photostability per ICH Q1B) provides a direct readout of oxidative degradation susceptibility, which is especially relevant given clevidipine's known sensitivity to light and the regulatory requirement to control H324/78-related impurities in the finished product .

Cross-Pharmacopeial Profiling for Dihydropyridine APIs

Organizations that manufacture or test multiple dihydropyridine calcium channel blockers (e.g., clevidipine, felodipine) can leverage Impurity 8 as a dual-use reference standard, as the compound is also a known metabolite of felodipine [3]. This cross-molecule relevance provides procurement efficiency for laboratories that maintain impurity libraries covering multiple ANDA products, provided that the same validated HPLC conditions can be adapted for both drug substances [3].

Application
Selection Property
Validation Focus
Stability-indicating method validation
Major degradation product specificity
System-suitability marker verification across ICH stress conditions
Batch release impurity quantitation
Pre-determined calibration factor
Response-factor corrected quantitation for ANDA batch release testing
Oxidative degradation pathway studies
Pyridine oxidation marker identity
Forced degradation peak purity assessment in lipid emulsion formulations
Cross-dihydropyridine impurity profiling
Cross-pharmacopeial relevance
Multi-API impurity library compatibility for felodipine and clevidipine programs
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